(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining benzyl, fluorophenyl, furan, and imidazolidine-2,4-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-benzylimidazolidine-2,4-dione with 5-(3-fluorophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Disilane-bridged architectures
Uniqueness
(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its fluorophenyl and furan moieties contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H15FN2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H15FN2O3/c22-16-8-4-7-15(11-16)19-10-9-17(27-19)12-18-20(25)24(21(26)23-18)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,26)/b18-12- |
InChI Key |
SGKQSBVPINGKED-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.